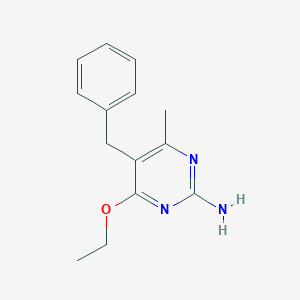
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are diazine compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features a benzyl group at position 5, an ethoxy group at position 4, and a methyl group at position 6, with an amine group at position 2. Pyrimidines are significant in various biological processes and are found in DNA, RNA, and numerous natural products such as antibiotics and vitamins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine typically involves the condensation of β-dicarbonyl compounds with amines. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, and subsequent functional group modifications . Microwave irradiation can also be employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts such as ZnCl₂ or NH₄I can facilitate the formation of pyrimidine rings from ketones and amines . These methods are scalable and can be optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound may bind to active sites of enzymes, blocking their activity and leading to the disruption of essential biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A simpler pyrimidine derivative with similar biological activities.
4-Chloro-6-methylpyrimidin-2-ylamine: Another pyrimidine compound with comparable chemical properties.
N-(4-(1H-1,2,3-Triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine: A more complex pyrimidine derivative used as a selective inhibitor in biochemical studies.
Uniqueness
5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, ethoxy, and methyl groups enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C14H17N3O |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H17N3O/c1-3-18-13-12(10(2)16-14(15)17-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
QHMMBQLFKZPXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=C1CC2=CC=CC=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















